Stearoyl sarcosine

Description

Properties

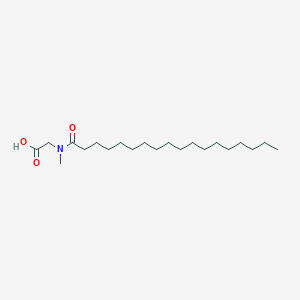

IUPAC Name |

2-[methyl(octadecanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h3-19H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYOKYDKKOFLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059716 | |

| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-48-3 | |

| Record name | Stearoyl Sarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-methyl-N-(1-oxooctadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-oxooctadecyl)sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEAROYL SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ0EI4K4R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Stearoyl Sarcosine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl sarcosine (B1681465), an N-acyl amino acid derivative, is a versatile surfactant with a wide range of applications in the cosmetic, personal care, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and toxicological properties, and key applications. Detailed experimental protocols for its synthesis and analysis are outlined, and its role as a skin penetration enhancer is visually represented. This document serves as a core resource for professionals engaged in research and development involving this compound.

Chemical Structure and Identifiers

Stearoyl sarcosine, chemically known as 2-[methyl(octadecanoyl)amino]acetic acid, is an amphiphilic molecule consisting of a lipophilic stearoyl tail (derived from stearic acid) and a hydrophilic sarcosine (N-methylglycine) head group.[1] This structure imparts its surface-active properties.

Table 1: Chemical Identifiers of this compound [1][2]

| Identifier | Value |

| IUPAC Name | 2-[methyl(octadecanoyl)amino]acetic acid |

| Synonyms | N-Stearoylsarcosine, Sarkosyl S, Glycine, N-methyl-N-(1-oxooctadecyl)- |

| CAS Number | 142-48-3 |

| Molecular Formula | C₂₁H₄₁NO₃ |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O |

| InChI | InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h3-19H2,1-2H3,(H,24,25) |

| InChIKey | RJYOKYDKKOFLBT-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and application. It is generally insoluble in water but soluble in many organic solvents.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 355.56 g/mol | [1] |

| Melting Point | Not precisely available; waxy solid at room temperature. | [3] |

| Boiling Point (est.) | 489.84 °C @ 760 mm Hg | [4] |

| Solubility in water (est.) | 0.005507 mg/L @ 25 °C | [4] |

| pKa (carboxyl group, est.) | ~4.12 (similar to Lauroyl sarcosine) | [5] |

| logP (o/w, est.) | 7.294 | [4] |

| Specific Gravity | 0.924 | [3] |

Toxicological Profile

This compound is considered to have low oral toxicity and is non-mutagenic.[2][6] It is generally non-irritating and non-sensitizing to the skin, though it can cause serious eye damage.[1][2] A key consideration is that it can enhance the penetration of other ingredients through the skin.[6] Therefore, caution is advised when formulating it with other substances whose safety relies on limited dermal absorption.[6] Furthermore, it should not be used in cosmetic products where N-nitroso compounds may form, as sarcosine can be nitrosated to the potential carcinogen N-nitrososarcosine.[6]

Table 3: Toxicological Data of this compound and Related Compounds

| Test | Result | Compound | Source |

| Acute Oral Toxicity (LD50, rat) | >5000 mg/kg | Oleoyl Sarcosine | [7] |

| Acute Dermal Toxicity (LD50, rat) | >2000 mg/kg | Sodium Myristoyl Sarcosinate | [7] |

| Skin Irritation | Non-irritating and non-sensitizing | Acyl Sarcosines | [6] |

| Eye Irritation | Causes serious eye damage (GHS Category 1) | This compound | [1] |

| Mutagenicity | Not mutagenic | Acyl Sarcosines | [6] |

Applications

This compound is widely utilized in various industries due to its favorable properties.

-

Cosmetics and Personal Care: It functions as a surfactant, cleansing agent, hair conditioning agent, and antistatic agent in products like shampoos, bath gels, and shaving creams.[2][8] It enhances the appearance and feel of hair by increasing body, suppleness, and sheen.[2]

-

Drug Delivery: Its ability to enhance skin penetration makes it a candidate for use in transdermal drug delivery systems, facilitating the transport of active pharmaceutical ingredients across the skin barrier.[6]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-acyl sarcosinates involves the Schotten-Baumann reaction, where an acyl chloride is reacted with sarcosine under alkaline conditions.[9]

Methodology:

-

Preparation of Sodium Sarcosinate: Sarcosine is dissolved in an aqueous solution of sodium hydroxide (B78521) at a 1:1 molar ratio to form sodium sarcosinate. The solution is then dried, for example, by azeotropic distillation with toluene, to obtain the anhydrous salt.

-

Acylation: The anhydrous sodium sarcosinate is suspended in a non-polar solvent (e.g., toluene). Stearoyl chloride is added dropwise to the suspension under vigorous stirring and controlled temperature (typically 0-10 °C) to manage the exothermic reaction.

-

Reaction Completion and Work-up: The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The mixture is then filtered to remove sodium chloride.

-

Acidification and Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated this compound is then collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a suitable method for the analysis and quantification of this compound.[10]

Methodology:

-

Sample Preparation: A known amount of the sample containing this compound is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: Start with a higher percentage of A, and gradually increase the percentage of B to elute the non-polar this compound.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻ at m/z 354.5.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

-

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its primary biological interaction of interest is its effect on the skin barrier. As a surfactant, it enhances the penetration of other molecules by transiently disrupting the highly organized lipid lamellae of the stratum corneum.[11][12]

The mechanism of penetration enhancement involves the intercalation of the surfactant molecules into the lipid bilayers, which increases their fluidity and creates temporary "pores" or disordered regions, allowing for easier passage of other substances.[12][13]

It is also noteworthy that the sarcosine moiety of the molecule has known biological activities. Sarcosine is an NMDA receptor co-agonist and has been implicated in the progression of prostate cancer.[6][14][15] However, it is currently unknown if this compound retains these activities, as the bulky stearoyl group may hinder its interaction with the respective receptors and enzymes. Further research is required to elucidate any specific signaling pathways affected by this compound.

Conclusion

This compound is a valuable compound with well-established applications, particularly in the cosmetic and personal care sectors. Its utility as a mild surfactant and potential as a skin penetration enhancer in pharmaceutical formulations is of significant interest. This guide has provided a detailed overview of its chemical and physical properties, toxicological profile, and methods for its synthesis and analysis. While its direct interaction with specific biological signaling pathways remains an area for future investigation, its mechanism of action as a penetration enhancer provides a solid foundation for its application in drug delivery. Researchers and developers are encouraged to consider both the benefits and the safety considerations outlined in this document when working with this compound.

References

- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. WO1995007881A1 - Synthesis of sarcosinate surfactants - Google Patents [patents.google.com]

- 5. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. cir-safety.org [cir-safety.org]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. cir-safety.org [cir-safety.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 13. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sarcosine as a potential prostate cancer biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Signaling of N-Stearoylsarcosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of N-stearoylsarcosine. The document details the core chemical pathways, reaction mechanisms, and experimental protocols for its preparation. Furthermore, it explores the emerging understanding of the role of N-acyl amino acids, including N-stearoylsarcosine, in cellular signaling, offering insights for drug discovery and development.

Synthesis of N-Stearoylsarcosine: The Schotten-Baumann Reaction

The primary and most efficient method for synthesizing N-stearoylsarcosine is the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine (sarcosine, or N-methylglycine) with an acyl chloride (stearoyl chloride) in the presence of a base.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of sarcosine (B1681465) attacks the electrophilic carbonyl carbon of stearoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond of N-stearoylsarcosine. The presence of a base, typically sodium hydroxide (B78521), is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of N-stearoylsarcosine and related N-acyl amino acids.

| Parameter | Value | Reference |

| Reactants | ||

| Sarcosine | 1.0 equivalent | General Protocol |

| Stearoyl Chloride | 1.0 - 1.1 equivalents | General Protocol |

| Sodium Hydroxide | 2.0 - 3.0 equivalents | [4] |

| Reaction Conditions | ||

| Temperature | 0 - 25 °C | [4] |

| Pressure | Atmospheric | [5] |

| Solvent | Dichloromethane (B109758)/Water (biphasic) | [4] |

| Yield | ||

| N-Stearoyl Amino Acids (general) | High | [6] |

| N-Acyl Glycine Surfactant (from palm oil) | 96% | [7] |

Experimental Protocols

Synthesis of N-Stearoylsarcosine

This protocol is adapted from the general Schotten-Baumann procedure for N-acyl amino acid synthesis.[4][7]

-

Preparation of Reactants:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve sarcosine (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (2.5 eq.).

-

In a separate beaker, dissolve stearoyl chloride (1.0 eq.) in dichloromethane (DCM).

-

-

Reaction:

-

Cool the sarcosine solution to 0-5 °C in an ice bath with continuous stirring.

-

Transfer the stearoyl chloride solution to the dropping funnel and add it dropwise to the cooled sarcosine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer (DCM).

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the DCM under reduced pressure using a rotary evaporator to yield the crude N-stearoylsarcosine.

-

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain high-purity N-stearoylsarcosine.[8][9][10][11]

-

Solvent Selection: A suitable solvent is one in which N-stearoylsarcosine is soluble at high temperatures but sparingly soluble at room temperature. A common choice is ethanol (B145695) or an ethanol/water mixture.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized N-stearoylsarcosine can be confirmed using various spectroscopic techniques.

| Technique | Key Observables |

| ¹H NMR | Signals corresponding to the methyl group on the nitrogen, the methylene (B1212753) group of the sarcosine backbone, and the long aliphatic chain of the stearoyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the methyl and methylene carbons of the sarcosine moiety, and the carbons of the stearoyl chain. |

| FTIR | Characteristic absorption bands for the N-H stretch (if any secondary amide is present, though N-stearoylsarcosine is a tertiary amide), C=O stretching of the amide and carboxylic acid, and C-H stretching of the aliphatic chain. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of N-stearoylsarcosine (355.57 g/mol ). |

Biological Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids (NAAAs), including N-stearoylsarcosine, are an emerging class of lipid signaling molecules.[12][13][14] They are structurally related to endocannabinoids and are involved in a variety of physiological processes.[15] The biological activity of N-stearoyl amino acids has been demonstrated, including antimicrobial properties.[6]

The general signaling mechanism of NAAAs involves their interaction with G protein-coupled receptors (GPCRs) and other cellular targets.[13] While specific pathways for N-stearoylsarcosine are still under active investigation, the broader class of NAAAs has been shown to modulate several key signaling cascades.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the synthesis, purification, and characterization of N-stearoylsarcosine, followed by an initial biological screening.

References

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Recrystallization [sites.pitt.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Stearoyl Sarcosine | C21H41NO3 | CID 67339 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stearoyl Sarcosine (CAS 142-48-3): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Physicochemical Properties, Synthesis, and Potential Applications

Stearoyl sarcosine (B1681465), with the CAS number 142-48-3, is an N-acyl derivative of sarcosine, a modified fatty acid.[1] It is synthesized from stearic acid, a long-chain fatty acid, and sarcosine, a naturally occurring amino acid.[2] This modification imparts greater solubility and acidity compared to the parent fatty acid.[2] Primarily utilized in the cosmetics and personal care industry, stearoyl sarcosine functions as a surfactant, cleansing agent, and hair conditioning agent.[1][3] Its unique properties also suggest potential applications in the pharmaceutical sciences, particularly in drug delivery and formulation. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, aimed at researchers, scientists, and professionals in drug development.

Physicochemical and Toxicological Data

| Property | Value | Reference |

| Chemical Identifiers | ||

| CAS Number | 142-48-3 | --INVALID-LINK-- |

| Molecular Formula | C21H41NO3 | --INVALID-LINK-- |

| Molecular Weight | 355.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-[methyl(octadecanoyl)amino]acetic acid | --INVALID-LINK-- |

| Synonyms | N-Stearoylsarcosine, SARKOSYL S | --INVALID-LINK-- |

| Physical Properties | ||

| Melting Point | 65-66.5 °C | ChemBK |

| Boiling Point (Predicted) | 489.8 ± 28.0 °C | ChemBK |

| pKa (Predicted) | 3.62 ± 0.10 | ChemBK |

| Toxicological Data | ||

| Oral Toxicity | Low | [4] |

| Mutagenicity | Not mutagenic in bacterial and hamster cells | [4] |

| Skin Irritation | Non-irritating | [4] |

| Skin Sensitization | Non-sensitizing | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of N-acyl sarcosinates like this compound can be achieved via the Schotten-Baumann reaction.[5] A general protocol, adapted from methods for preparing sarcosinate surfactants, is provided below.[6]

Objective: To synthesize this compound by reacting stearoyl chloride with sarcosine.

Materials:

-

Sarcosine

-

Sodium hydroxide (B78521)

-

Stearoyl chloride

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Hydrochloric acid

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Sarcosinate:

-

Dissolve sarcosine in an aqueous solution of sodium hydroxide at a 1:1 molar ratio to form sodium sarcosinate.

-

The sarcosine salt can be dried by heating to approximately 100°C under vacuum or by azeotropic distillation with a solvent like 1-butanol (B46404) to remove water.[6]

-

-

Acylation Reaction:

-

Suspend the dried sodium sarcosinate in an anhydrous solvent such as tetrahydrofuran (B95107) in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add stearoyl chloride (1:1 molar ratio with sarcosine) to the suspension while maintaining the temperature between 0-5°C using an ice bath.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate group of this compound.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

In Vitro Cytotoxicity Assay

A general protocol for assessing the cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay is described below.

Objective: To determine the in vitro cytotoxicity of this compound on a selected cell line (e.g., human dermal fibroblasts).

Materials:

-

Human dermal fibroblast cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the human dermal fibroblasts into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound, vehicle control, and a medium-only control.

-

-

Incubation:

-

Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

Cell Viability Assessment:

-

Data Analysis:

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Mechanism of Action and Potential Applications

Surfactant and Cleansing Activity

As a surfactant, this compound possesses an amphiphilic structure, with a long, hydrophobic stearoyl tail and a hydrophilic sarcosine headgroup. This structure allows it to reduce the surface tension between oil and water, facilitating the removal of dirt and oil from surfaces.

Caption: General mechanism of surfactant action for this compound.

Skin Penetration Enhancement

N-acyl sarcosinates have been noted to enhance the penetration of other ingredients through the skin.[4] The proposed mechanism for this action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. The hydrophobic tail of this compound can insert into the lipid bilayers, increasing their fluidity and permeability to other molecules.

Caption: Logical workflow of skin penetration enhancement by this compound.

Potential in Drug Delivery

The properties of this compound make it a candidate for investigation in drug delivery systems. Its surfactant nature could be exploited in the formulation of emulsions, microemulsions, and nanoemulsions for the delivery of poorly water-soluble drugs. Furthermore, its ability to enhance skin penetration could be beneficial in the development of transdermal drug delivery systems.

Safety and Regulatory Information

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and other acyl sarcosinates.[2] They concluded that these ingredients are safe as used in rinse-off products and safe for use in leave-on products at concentrations up to 5%.[2][4] However, due to a lack of data on inhalation toxicity, their safety in products that can be inhaled has not been established.[4] A key consideration is the potential for nitrosation of sarcosine to form N-nitrososarcosine, a potential carcinogen.[1] Therefore, it is recommended that these ingredients not be used in formulations where N-nitroso compounds may be formed.[1][4]

Conclusion

This compound is a versatile N-acyl amino acid with established applications in the cosmetic industry as a surfactant and conditioning agent. Its physicochemical properties, particularly its amphiphilicity and interaction with lipid structures, suggest a promising potential for its use in pharmaceutical formulations, especially in enhancing the delivery of therapeutic agents. While the existing safety data is supportive for its current uses, further research is warranted to fully characterize its properties, such as its CMC, and to explore its full potential and limitations in the field of drug development. Researchers should also remain mindful of the potential for nitrosamine (B1359907) formation in their formulations.

References

- 1. Amended Safety Assessment of Fatty Acyl Sarcosines and Sarcosinate Salts as Used in Cosmetics | Semantic Scholar [semanticscholar.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Final report on the safety assessment of Cocoyl Sarcosine, Lauroyl Sarcosine, Myristoyl Sarcosine, Oleoyl Sarcosine, this compound, Sodium Cocoyl Sarcosinate, Sodium Lauroyl Sarcosinate, Sodium Myristoyl Sarcosinate, Ammonium Cocoyl Sarcosinate, and Ammonium Lauroyl Sarcosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5386043A - Non-aqueous neutralization of N-acyl sarcosines - Google Patents [patents.google.com]

- 6. EP0719248A1 - Synthesis of sarcosinate surfactants - Google Patents [patents.google.com]

- 7. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Stearoyl Sarcosine in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-stearoyl sarcosine (B1681465) and its sodium salt, sodium stearoyl sarcosinate, in aqueous solutions. N-acyl sarcosinates are a class of anionic surfactants derived from natural fatty acids and the amino acid sarcosine (N-methylglycine), recognized for their mildness, biodegradability, and excellent surface activity. Stearoyl sarcosine, with its 18-carbon acyl chain, represents a highly hydrophobic member of this family, making its aggregation and interfacial behavior of significant interest in formulations ranging from pharmaceuticals to personal care products.

While specific experimental data for this compound is limited in publicly accessible literature, this guide establishes its expected properties based on well-documented data for its shorter-chain homologues, particularly sodium lauroyl sarcosinate (C12). The principles of surfactant science dictate that increasing the hydrophobic chain length from C12 to C18 will significantly lower the critical micelle concentration (CMC) and enhance the tendency for molecular self-assembly.

Core Physicochemical and Thermodynamic Parameters

The behavior of N-acyl sarcosinates in water is governed by the balance between their hydrophobic acyl chain and their hydrophilic N-methyl-carboxyamide headgroup. In aqueous solution, these amphiphilic molecules adsorb at interfaces, such as the air-water interface, reducing surface tension. Above a specific concentration, the critical micelle concentration (CMC), these molecules spontaneously self-assemble into aggregates known as micelles to minimize the unfavorable contact between the hydrophobic tails and water.[1][2] This process is fundamental to their function as detergents, emulsifiers, and solubilizing agents.

The primary driving force for micellization is the hydrophobic effect, an entropically favorable process resulting from the release of ordered water molecules that surround the hydrophobic chains of the surfactant monomers.[3][4]

Data Presentation

| Parameter | Symbol | Sodium Lauroyl Sarcosinate (C12) | Sodium Stearoyl Sarcosinate (C18) | Unit | Conditions |

| Critical Micelle Concentration | CMC | 13.9 - 14.6[5] | Data not available in cited literature (Expected to be significantly lower than C12) | mmol/L | 298.15 K (25 °C) in pure water |

| Surface Tension at CMC | γ_cmc | Data not available in cited literature | Data not available in cited literature | mN/m | 298.15 K (25 °C) |

| Gibbs Free Energy of Micellization | ΔG°_mic | Data not available in cited literature | Data not available in cited literature (Expected to be more negative than C12) | kJ/mol | 298.15 K (25 °C) |

| Minimum Area per Molecule | A_min | Data not available in cited literature | Data not available in cited literature | Ų/molecule | At the air-water interface |

| Aggregation Number | N_agg | Data not available in cited literature | Data not available in cited literature (Expected to be higher than C12) | - | - |

Factors Influencing Physicochemical Properties

The aggregation and interfacial properties of this compound are sensitive to environmental conditions such as pH, temperature, and the presence of electrolytes.

-

Effect of pH: N-acyl sarcosinates exist in equilibrium with their free acid form in the pH range of 4 to 7.[6] The surface tension of sarcosinate solutions is highest above pH 9 and decreases as the pH is lowered towards 7, reaching a minimum between pH 5.5 and 7. Below pH 5, the less soluble free acid form begins to predominate.[7] This pH-dependent behavior can be harnessed to control properties like viscosity in formulations.[6]

-

Effect of Electrolytes: The addition of salts, such as NaCl, to solutions of anionic surfactants like sodium stearoyl sarcosinate typically reduces the electrostatic repulsion between the negatively charged headgroups. This effect promotes micelle formation at a lower concentration, thereby decreasing the CMC.[1] The magnitude of this effect depends on the nature and concentration of the salt.[1]

-

Effect of Temperature: For many ionic surfactants, the CMC exhibits a U-shaped dependence on temperature, passing through a minimum at a specific temperature. Studies on sodium lauroyl sarcosinate show that the CMC tends to increase with rising temperature in the range of 288.15 K to 318.15 K (15 to 45 °C), indicating that micellization is less favorable at higher temperatures within this range.

Experimental Protocols

The determination of the physicochemical parameters of this compound relies on a suite of established analytical techniques.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Surface tensiometry is a primary method for determining the CMC of surfactants. It relies on the principle that as surfactant concentration increases, molecules adsorb at the air-water interface, progressively lowering the surface tension until the surface becomes saturated. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[2] The inflection point on a plot of surface tension versus the logarithm of concentration corresponds to the CMC.

Methodology: Wilhelmy Plate Method

-

Preparation of Solutions: A series of aqueous solutions of sodium stearoyl sarcosinate are prepared with varying concentrations, spanning a range expected to include the CMC. High-purity water is used as the solvent.

-

Instrument Setup: A tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate) is used. The plate is meticulously cleaned (e.g., by flaming) to ensure optimal wetting (0° contact angle).[8]

-

Measurement:

-

The instrument measures the force exerted on the plate as it is held stationary at the air-water interface.

-

The surface tension (γ) is calculated from this force.

-

Measurements are taken for each concentration in the series, starting from the most dilute solution.

-

-

Data Analysis: The measured surface tension values are plotted against the natural logarithm or log10 of the surfactant concentration. The resulting graph typically shows two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.

Determination of Micelle Aggregation Number by Fluorescence Quenching

The aggregation number (N_agg), or the average number of surfactant molecules in a micelle, can be determined using steady-state fluorescence quenching. This technique employs a fluorescent probe that partitions into the micelles and a quencher molecule that also resides in the micelles and can deactivate the probe's fluorescence upon encounter.

Methodology: Pyrene (B120774) as Probe

-

Reagent Preparation:

-

A stock solution of the fluorescent probe (e.g., pyrene) is prepared in a suitable organic solvent.

-

A stock solution of a hydrophobic quencher (e.g., benzophenone (B1666685) or a pyridinium-based surfactant) is also prepared.

-

A series of sodium stearoyl sarcosinate solutions are prepared at a concentration significantly above the CMC.

-

-

Sample Preparation:

-

A small, fixed amount of the pyrene stock solution is added to each surfactant solution, ensuring the final pyrene concentration is very low (e.g., 1x10⁻⁵ mol/L) so that the probability of a micelle containing more than one probe is negligible.

-

Varying amounts of the quencher stock solution are added to the series of surfactant-probe solutions.

-

-

Fluorescence Measurement: The steady-state fluorescence intensity of pyrene is measured for each sample. The intensity in the absence of the quencher (I₀) and the intensity at each quencher concentration (I) are recorded.

-

Data Analysis: The data are analyzed based on the assumption that quenching follows Poisson statistics. The relationship between fluorescence intensity and quencher concentration is modeled by the equation: ln(I₀ / I) = [Quencher]_micelle / [Micelle]

-

The concentration of micelles, [Micelle], can be calculated from the slope of a plot of ln(I₀/I) versus the total quencher concentration.

-

The aggregation number (N_agg) is then calculated using the formula: N_agg = ([Surfactant]_total - CMC) / [Micelle]

-

Visualizations

Logical Relationships of Physicochemical Properties

The interplay between various factors and the resulting physicochemical properties of this compound in solution is a complex but logical system. The diagram below illustrates these core relationships.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. jetir.org [jetir.org]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

Critical Micelle Concentration of N-Stearoylsarcosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-stearoylsarcosine. N-stearoylsarcosine, an anionic surfactant derived from a fatty acid and the amino acid sarcosine, is of significant interest in various fields, particularly in the formulation of pharmaceuticals and personal care products, owing to its mildness, biodegradability, and unique interfacial properties. This guide delves into the fundamental principles of its micellization, the experimental protocols for determining its CMC, and the factors influencing this critical parameter.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a threshold is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).

The formation of micelles is a spontaneous process driven by the hydrophobic effect. The hydrophobic tails of the surfactant monomers arrange themselves to minimize contact with water, forming a core, while the hydrophilic head groups remain exposed to the aqueous environment. This phenomenon leads to a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. The CMC is a crucial parameter for characterizing surfactants as it dictates the concentration at which their full potential for applications like detergency, emulsification, and drug delivery is realized.

Quantitative Data on the CMC of N-Acyl Sarcosinates

Quantitative data for the specific CMC of N-stearoylsarcosine under a wide range of conditions is not extensively documented in publicly available literature. However, the behavior of N-acyl sarcosinates as a homologous series allows for the extrapolation of trends. The CMC is significantly influenced by the length of the hydrophobic alkyl chain; a longer chain results in a lower CMC due to increased hydrophobicity.

To provide context, the following table includes the CMC value for sodium stearate (B1226849) (which shares the C18 alkyl chain with N-stearoylsarcosine but has a simpler carboxylate headgroup) and illustrates the impact of experimental conditions on the CMC of a closely related N-acyl sarcosinate, sodium N-dodecanoyl sarcosinate (SDDS).

| Surfactant | Temperature (°C) | pH | Solvent | Added Salt (Concentration) | CMC (mM) | Method |

| Sodium Stearate (C18) | 25 | - | Distilled Water | None | ~0.95 | Conductometry |

| Sodium N-Dodecanoyl Sarcosinate (SDDS, C12) | 25 | - | Aqueous Solution | None | Varies by method | Tensiometry, Conductometry, Fluorimetry |

| Sodium N-Dodecanoyl Sarcosinate (SDDS, C12) | 25 | - | Aqueous Solution | MgCl₂ (increasing conc.) | Decreases | Tensiometry, Conductometry, Fluorimetry[1] |

| Sodium N-Dodecanoyl Sarcosinate (SDDS, C12) | 25 | - | Aqueous Solution | Na₂SO₄ (increasing conc.) | Decreases | Tensiometry, Conductometry, Fluorimetry[1] |

Note: The CMC of N-stearoylsarcosine is expected to be significantly lower than that of its shorter-chain analogue, sodium N-dodecanoyl sarcosinate, due to its longer C18 alkyl chain.

Factors Influencing the CMC of N-Stearoylsarcosine

The CMC of N-stearoylsarcosine is not a fixed value but is influenced by several environmental factors:

-

Temperature: For ionic surfactants, the relationship between temperature and CMC is typically U-shaped. Initially, an increase in temperature often leads to a decrease in the CMC as the dehydration of the hydrophilic head group promotes micellization. However, beyond a certain point, the increased thermal energy disrupts the structured water molecules around the hydrophobic tails, which can hinder micelle formation and thus increase the CMC.

-

pH: As an N-acyl amino acid derivative, the charge on the carboxylate head group of N-stearoylsarcosine is pH-dependent. At low pH values, the carboxylate group becomes protonated, reducing the electrostatic repulsion between the head groups. This reduced repulsion facilitates micelle formation, leading to a lower CMC. Conversely, at higher pH values, the head groups are fully deprotonated and negatively charged, increasing electrostatic repulsion and consequently raising the CMC.

-

Presence of Electrolytes: The addition of salts to a solution of an ionic surfactant like N-stearoylsarcosine generally leads to a decrease in the CMC. The counterions from the salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle, thereby stabilizing the micellar structure and promoting their formation at a lower concentration. Divalent and trivalent counterions are typically more effective at reducing the CMC than monovalent ions.[1]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of N-stearoylsarcosine. The underlying principle of these methods is to monitor a physicochemical property of the surfactant solution as a function of its concentration. The CMC is identified as the concentration at which a sharp change or break in the plotted data occurs.

Surface Tensiometry

Surface tensiometry is a classic and widely used method for CMC determination. It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.

Methodology: Wilhelmy Plate Method

-

Preparation of Surfactant Solutions: A series of N-stearoylsarcosine solutions of varying concentrations are prepared in a suitable solvent (e.g., deionized water). The concentration range should bracket the expected CMC.

-

Instrument Setup: A tensiometer equipped with a Wilhelmy plate (a thin plate, typically made of platinum) is used. The plate is cleaned thoroughly, often by flaming, to ensure complete wetting.

-

Measurement:

-

The Wilhelmy plate is suspended from a microbalance and brought into contact with the surface of the surfactant solution.

-

The force exerted on the plate by the surface tension is measured.

-

This measurement is repeated for each concentration of the surfactant solution.

-

-

Data Analysis:

-

The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).

-

Below the CMC, the surface tension decreases linearly with log C.

-

Above the CMC, the interface becomes saturated with monomers, and the surface tension remains relatively constant as micelles form in the bulk solution.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

Conductometry

Conductometry is a suitable method for determining the CMC of ionic surfactants like N-stearoylsarcosine. It is based on the change in the electrical conductivity of the solution upon micelle formation.

Methodology

-

Preparation of Surfactant Solutions: A stock solution of N-stearoylsarcosine is prepared in deionized water. A series of dilutions are then made to cover a range of concentrations below and above the anticipated CMC.

-

Instrument Setup: A conductivity meter with a calibrated conductivity cell is used. The temperature of the solutions should be kept constant using a water bath.

-

Measurement:

-

The conductivity of the solvent (deionized water) is measured first.

-

The conductivity of each N-stearoylsarcosine solution is then measured, starting from the most dilute.

-

-

Data Analysis:

-

The specific conductivity (κ) is plotted against the surfactant concentration.

-

The plot will show two linear regions with different slopes. Below the CMC, the conductivity increases with concentration as more charge-carrying monomers are added.

-

Above the CMC, the rate of increase in conductivity with concentration is lower. This is because the newly added surfactant molecules form micelles, which have a lower mobility than the individual ions, and a fraction of the counterions become associated with the micelles.

-

The CMC is determined from the intersection of these two linear segments.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for CMC determination that utilizes a fluorescent probe. The choice of probe is critical; it should be hydrophobic and exhibit a change in its fluorescence properties when it moves from a polar (aqueous) environment to a non-polar (micellar core) environment. Pyrene (B120774) is a commonly used probe for this purpose.

Methodology using Pyrene Probe

-

Preparation of Solutions:

-

A stock solution of pyrene in a volatile organic solvent (e.g., acetone) is prepared.

-

A series of N-stearoylsarcosine solutions are prepared. A small, constant aliquot of the pyrene stock solution is added to each surfactant solution. The organic solvent is then evaporated, leaving the pyrene dispersed in the aqueous surfactant solutions. The final concentration of pyrene should be very low to avoid excimer formation.

-

-

Instrument Setup: A spectrofluorometer is used.

-

Measurement:

-

The pyrene-containing surfactant solutions are excited at a specific wavelength (e.g., ~335 nm).

-

The fluorescence emission spectrum is recorded for each solution. The fine structure of the pyrene emission spectrum is sensitive to the polarity of its microenvironment. Specifically, the ratio of the intensity of the third vibronic peak (I₃, around 384 nm) to the first vibronic peak (I₁, around 373 nm) is monitored.

-

-

Data Analysis:

-

The intensity ratio I₃/I₁ is plotted against the logarithm of the surfactant concentration.

-

In the aqueous environment below the CMC, the I₃/I₁ ratio is low.

-

As micelles form, the hydrophobic pyrene molecules partition into the non-polar micellar core, leading to a significant increase in the I₃/I₁ ratio.

-

The plot will show a sigmoidal curve. The CMC is typically taken as the concentration at the midpoint of the transition.

-

Applications in Drug Development

The ability of N-stearoylsarcosine to form micelles at a specific concentration is highly relevant to drug development. Micelles can encapsulate poorly water-soluble drugs within their hydrophobic cores, thereby increasing their solubility and bioavailability. Understanding the CMC is critical for designing effective drug delivery systems. The concentration of the surfactant in a formulation must be above its CMC to ensure the presence of micelles for drug solubilization. Furthermore, the factors that influence the CMC, such as pH and ionic strength, are important considerations for the stability and performance of these formulations in physiological environments. The mild nature of N-stearoylsarcosine also makes it an attractive excipient for various dosage forms, including oral, topical, and parenteral formulations.

Conclusion

The critical micelle concentration is a fundamental parameter that governs the behavior and application of N-stearoylsarcosine. While specific quantitative data for its CMC under diverse conditions remains somewhat limited in the literature, the established methodologies of surface tensiometry, conductometry, and fluorescence spectroscopy provide robust means for its determination. A thorough understanding of the factors that influence the CMC, such as temperature, pH, and the presence of electrolytes, is essential for researchers and scientists in the field of drug development to effectively harness the potential of N-stearoylsarcosine in advanced formulations. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for the accurate characterization of this important surfactant.

References

Self-Assembly of Stearoyl Sarcosine: A Technical Guide to Micelles and Vesicles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-stearoyl sarcosine (B1681465), an amino acid-based surfactant, exhibits versatile self-assembly behavior in aqueous solutions, forming aggregates such as micelles and vesicles. This technical guide provides an in-depth overview of the principles governing this self-assembly, detailed experimental protocols for characterization, and a summary of key quantitative data. Furthermore, it explores the potential applications of these self-assembled structures in drug delivery, including a discussion of relevant cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals working in the fields of materials science, nanotechnology, and pharmaceutical development.

Introduction

Stearoyl sarcosine is an amphiphilic molecule composed of a hydrophobic stearoyl (C18) tail and a hydrophilic sarcosine (N-methylglycine) headgroup. This molecular architecture drives its self-assembly in aqueous environments to minimize the unfavorable interactions between the hydrophobic tails and water molecules. The resulting structures, primarily micelles and vesicles, have garnered significant interest for their potential as nanocarriers in drug delivery systems. Their biocompatibility, biodegradability, and the potential for stimuli-responsive behavior make them attractive candidates for the encapsulation and targeted delivery of therapeutic agents.

The transition between different self-assembled structures, such as from spherical micelles to cylindrical micelles or to bilayer vesicles, can be influenced by various factors including concentration, temperature, pH, and the presence of additives. Understanding and controlling these transitions are crucial for designing effective drug delivery vehicles.

Physicochemical Properties and Self-Assembly Mechanism

The self-assembly of this compound is primarily an entropy-driven process. In aqueous solution, the hydrophobic stearoyl chains disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To counteract this, the amphiphilic molecules aggregate, sequestering the hydrophobic tails away from water and allowing the bulk water to regain a more disordered, higher entropy state.

The geometry of the self-assembled structure is largely determined by the critical packing parameter (CPP), which is defined as:

CPP = v / (a * l)

where:

-

v is the volume of the hydrophobic tail

-

a is the optimal headgroup area at the aggregate-water interface

-

l is the length of the hydrophobic tail

For this compound, the interplay of these parameters dictates whether micelles (CPP < 1/3 for spherical, 1/3 < CPP < 1/2 for cylindrical) or vesicles (1/2 < CPP < 1) are formed.

Quantitative Data on Self-Assembly

Precise quantitative data for this compound is not extensively available in the public domain. However, data from its close analog, sodium lauroyl sarcosinate (SLS), provides valuable insights. The longer stearoyl chain of this compound is expected to lead to a lower critical micelle concentration (CMC) due to its increased hydrophobicity.

| Parameter | Sodium Lauroyl Sarcosinate (SLS) | Expected Trend for this compound |

| Critical Micelle Concentration (CMC) | 13.9 mmol L⁻¹ at 298.15 K | Lower than SLS |

| Micelle Morphology | Spherical[1] | Likely spherical, potential for cylindrical at higher concentrations |

| Vesicle Formation | Does not readily form vesicles alone[1] | May form vesicles under specific conditions (e.g., with co-surfactants, pH changes) |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the onset of micelle formation.

Method: Surface Tension Measurement

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the breakpoint in the curve, where the surface tension becomes relatively constant with increasing concentration.

Preparation of Micelles and Vesicles

Micelle Preparation (Dispersion Method):

-

Weigh a specific amount of this compound to achieve a concentration significantly above its expected CMC.

-

Disperse the this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a controlled pH.

-

Gently stir the solution at a constant temperature until the this compound is fully dissolved and a clear solution is obtained.

-

The solution can be sonicated for a short period to ensure homogeneity.

Vesicle Preparation (Thin-Film Hydration Method):

While this compound may not readily form vesicles on its own, this method can be employed, potentially with the addition of a co-surfactant or lipid (e.g., cholesterol).

-

Dissolve this compound (and any co-surfactant) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.

-

Place the flask under high vacuum for several hours to remove any residual solvent.

-

Hydrate the thin film by adding an aqueous buffer and agitating the flask. This can be done at a temperature above the phase transition temperature of the components.

-

The resulting suspension of multilamellar vesicles can be downsized to form unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size or by sonication.

Characterization of Micelles and Vesicles

Dynamic Light Scattering (DLS):

DLS is used to determine the hydrodynamic diameter and size distribution of the self-assembled structures.

-

Sample Preparation: Dilute the micelle or vesicle suspension to an appropriate concentration with the same buffer used for preparation to avoid multiple scattering effects.

-

Measurement: Place the sample in a clean cuvette and measure the scattered light intensity fluctuations at a fixed angle (e.g., 90° or 173°) and constant temperature.

-

Data Analysis: The instrument's software analyzes the autocorrelation function of the intensity fluctuations to calculate the diffusion coefficient, from which the hydrodynamic diameter is determined using the Stokes-Einstein equation.

Transmission Electron Microscopy (TEM):

TEM provides direct visualization of the morphology and size of the micelles and vesicles.

-

Sample Preparation (Negative Staining):

-

Place a drop of the micelle or vesicle suspension onto a carbon-coated copper grid for a few minutes.

-

Blot off the excess liquid with filter paper.

-

Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period.

-

Blot off the excess stain and allow the grid to air dry completely.

-

-

Imaging: Observe the prepared grid under a transmission electron microscope at an appropriate accelerating voltage.

Visualization of Self-Assembly and Cellular Interaction

Logical Workflow for Characterization

Proposed Signaling Pathway for Sarcosine in Drug Delivery

Recent research has indicated that sarcosine, the headgroup of this compound, can sensitize lung adenocarcinoma cells to chemotherapy by inducing ferroptosis. This process involves a dual mechanism: activation of the PDK4/PDHA1 signaling pathway and modulation of iron export via the NMDA receptor.[2] This suggests a potential therapeutic application for this compound-based nanocarriers in cancer therapy.

Conclusion

This compound is a promising biomaterial for the development of novel drug delivery systems. Its ability to self-assemble into well-defined nanostructures like micelles and potentially vesicles offers a versatile platform for encapsulating a wide range of therapeutic molecules. While more specific quantitative data on this compound is needed, the understanding of its self-assembly behavior, guided by data from similar surfactants, allows for the rational design and characterization of this compound-based nanocarriers. The elucidation of the signaling pathways influenced by its sarcosine headgroup opens up new avenues for targeted therapies, particularly in the realm of oncology. The experimental protocols and conceptual frameworks presented in this guide aim to facilitate further research and development in this exciting field.

References

- 1. A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]

Interaction of stearoyl sarcosine with lipid bilayers

An In-Depth Technical Guide to the Interaction of Stearoyl Sarcosine (B1681465) with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl sarcosine is an N-acyl amino acid, a class of anionic surfactants known for their mild properties and biocompatibility. Comprising a saturated 18-carbon stearoyl tail and a sarcosine (N-methylglycine) headgroup, this amphiphilic molecule is of significant interest in the fields of cosmetics, pharmaceuticals, and drug delivery. Its ability to interact with and modify the properties of lipid bilayers—the fundamental structure of cell membranes and liposomal drug carriers—is critical to its function.

Understanding the thermodynamics, kinetics, and structural consequences of this interaction is paramount for developing stable, effective, and safe formulations. This guide provides a comprehensive technical overview of the core principles governing the interaction of this compound with lipid bilayers, details key experimental methodologies for its characterization, and presents quantitative data for analogous compounds to inform research and development.

Physicochemical Properties of N-Acyl Sarcosinates

The behavior of surfactants is largely dictated by their tendency to self-assemble in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC). While specific data for this compound (C18) is not extensively published, data from its shorter-chain analogue, sodium lauroyl sarcosinate (C12), provides a valuable benchmark. The CMC is highly dependent on the length of the hydrophobic alkyl chain; it decreases significantly as the chain length increases due to the enhanced hydrophobic effect driving aggregation.

| Surfactant Name | Alkyl Chain | Critical Micelle Concentration (CMC) | Temperature (°C) | Reference(s) |

| Sodium Lauroyl Sarcosinate | C12 | ~14 mM | 20-30 | [1] |

| Sodium Stearoyl Sarcosinate | C18 | Expected < 1 mM | ~25 | Estimated |

Table 1: Critical Micelle Concentration (CMC) of N-Acyl Sarcosinates. The CMC for this compound is estimated to be substantially lower than that of its lauroyl analogue, a typical trend for homologous series of surfactants.

Mechanisms of Interaction with Lipid Bilayers

The interaction between this compound and a lipid bilayer is a multi-stage process that is dependent on the surfactant's concentration relative to that of the lipid. This process can be broadly categorized into three stages: partitioning, bilayer perturbation, and solubilization.

Stage I: Monomer Partitioning

At concentrations well below the CMC, individual this compound molecules partition from the aqueous phase into the lipid bilayer. This process is governed by a partition coefficient (K), which describes the equilibrium distribution of the surfactant between the membrane and aqueous phases. The hydrophobic stearoyl tail inserts into the acyl chain region of the bilayer, while the polar N-methylglycine headgroup resides at the bilayer-water interface.

Stage II: Bilayer Perturbation and Saturation

As the concentration of this compound in the bilayer increases, it begins to alter the collective properties of the membrane. The presence of the surfactant disrupts the ordered packing of the lipid acyl chains, typically leading to:

-

Increased Membrane Fluidity: The bulky surfactant molecules create defects in the lipid packing, increasing the mobility of the lipid chains.

-

Alteration of Phase Transition: For lipids that exhibit a gel-to-liquid crystalline phase transition (e.g., DPPC), the incorporation of surfactants broadens the transition and lowers its enthalpy (ΔH), indicating a less cooperative process.[2] The transition temperature (Tm) may be shifted, depending on the nature of the interaction.

Stage III: Membrane Solubilization

When the concentration of the surfactant in the bilayer reaches a critical threshold, the bilayer structure becomes unstable. At and above the surfactant's CMC, the system minimizes free energy by forming mixed micelles composed of both lipid and surfactant molecules. This process leads to the complete disruption and solubilization of the lipid bilayer. Mild surfactants like N-acyl sarcosinates are often used for this purpose in biochemistry to gently extract membrane proteins.[3]

Quantitative Analysis of Bilayer Interactions

Quantifying the effects of this compound on lipid bilayers is essential for predictive formulation design. Key parameters are measured using techniques like Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC).

| Parameter | Description | Expected Effect of this compound | Experimental Technique |

| Partition Coefficient (K) | Equilibrium constant for the distribution of monomers between the membrane and aqueous phase. | High, favoring the membrane phase. | Spectroscopy, ITC |

| Phase Transition Temp. (Tm) | Temperature of the gel-to-liquid crystalline transition. | May increase or decrease slightly; transition is broadened. | DSC, Fluorescence |

| Transition Enthalpy (ΔH) | Energy required to melt the lipid acyl chains. | Decreases, indicating disruption of lipid packing. | DSC |

| Binding Enthalpy (ΔHbind) | Heat change upon partitioning/binding to the membrane. | Typically exothermic for partitioning. | ITC |

| Binding Affinity (Ka) | Strength of the interaction between the surfactant and the bilayer. | Moderate to high. | ITC |

Table 2: Key parameters for characterizing the interaction of this compound with lipid bilayers. The expected effects are based on the typical behavior of long-chain anionic surfactants.

Experimental Protocols

Characterizing the interaction of this compound with lipid bilayers involves several key biophysical techniques. Below are detailed methodologies for these experiments.

Protocol: Preparation of Large Unilamellar Vesicles (LUVs)

-

Lipid Film Formation:

-

Dissolve the desired lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and this compound (at the desired molar ratio) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4) by vortexing the flask vigorously. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid mixture (e.g., >42°C for DPPC).[4]

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To form unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Load the suspension into a heated extruder (e.g., Lipex Extruder) maintained at a temperature above the Tm.

-

Force the suspension back and forth (~21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

The resulting suspension contains Large Unilamellar Vesicles (LUVs) with a narrow size distribution.

-

Protocol: Differential Scanning Calorimetry (DSC) Analysis

-

Sample Preparation:

-

Prepare LUVs of the pure lipid (e.g., DPPC) and lipid/stearoyl sarcosine mixtures at various molar ratios as described in Protocol 5.1.

-

Degas the samples and the reference buffer under vacuum before loading into the calorimeter cells.

-

-

DSC Measurement:

-

Load the liposome suspension (typically 1-5 mg/mL lipid concentration) into the sample cell and an identical volume of the corresponding buffer into the reference cell of a high-sensitivity differential scanning calorimeter.

-

Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C for DPPC).

-

Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm (e.g., 60°C).[5]

-

Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the Tm (the temperature at the peak of the endothermic transition) and the transition enthalpy, ΔH (the area under the peak).

-

Compare the Tm and ΔH values for the pure lipid vesicles with those containing this compound to quantify the surfactant's effect on the bilayer's thermotropic properties.[6]

-

Protocol: Isothermal Titration Calorimetry (ITC) Analysis

-

Sample Preparation:

-

Prepare LUVs (e.g., POPC or DPPC) in the desired buffer. The final lipid concentration in the calorimeter cell should be in the millimolar range.

-

Prepare a concentrated stock solution of this compound in the same buffer. The surfactant concentration in the injection syringe should be 10-20 times higher than the lipid concentration in the cell.

-

Degas both the liposome suspension and the surfactant solution thoroughly.

-

-

ITC Measurement:

-

Load the LUV suspension into the sample cell of the ITC instrument and the buffer into the reference cell.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of small, sequential injections (e.g., 5-10 µL each) of the surfactant solution into the liposome suspension while monitoring the heat change (power) associated with each injection.[7]

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the enthalpy change per mole of injectant.

-

Plot the enthalpy change as a function of the molar ratio of surfactant to lipid.

-

Fit the resulting binding isotherm to an appropriate model (e.g., a partition model or a site-binding model) to determine the thermodynamic parameters of the interaction, including the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[1]

-

Applications and Future Directions

The ability of this compound to integrate into and modify lipid bilayers makes it a versatile excipient in pharmaceutical and cosmetic formulations. Its potential applications include:

-

Permeation Enhancer: By fluidizing the lipid bilayers of the stratum corneum, it can enhance the dermal and transdermal delivery of active ingredients.

-

Solubilizing Agent: It can be used to formulate poorly water-soluble drugs in mixed micellar or liposomal systems.

-

Stabilizer: In liposomal formulations, low concentrations may help stabilize the carrier, while higher concentrations can be leveraged for triggered release mechanisms.

While the principles of its interaction can be inferred from related surfactants, a significant opportunity exists for future research to generate specific, quantitative data for this compound. Detailed studies using DSC, ITC, and molecular dynamics simulations will provide the precise thermodynamic and structural parameters needed to optimize its use in next-generation drug delivery systems and advanced cosmetic formulations.

References

- 1. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The partitioning of fatty acids between membrane and storage lipids controls ER membrane expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasonic spectroscopy and differential scanning calorimetry of liposomal-encapsulated nisin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 6. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions between Hydrolysable Tannins and Lipid Vesicles from Escherichia coli with Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

Stearoyl sarcosine mechanism of action as a surfactant

An In-depth Technical Guide to the Surfactant Mechanism of Action of Stearoyl Sarcosine (B1681465)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl sarcosine is an anionic surfactant derived from a natural amino acid, valued for its mildness, biodegradability, and effectiveness in complex formulations. As an N-acyl derivative of sarcosine, it consists of a lipophilic C18 stearoyl tail and a hydrophilic N-methylglycine headgroup. This amphiphilic structure enables it to reduce surface and interfacial tension, forming micelles above a critical concentration. These properties make it a versatile ingredient in cosmetics and personal care products and an attractive candidate for advanced applications in drug delivery, where its interaction with biological membranes is of particular interest. This guide details the core mechanism of action of this compound, presents its key physicochemical properties, outlines experimental protocols for its characterization, and discusses its interactions within biological contexts.

Introduction to this compound

This compound, with the IUPAC name 2-[methyl(octadecanoyl)amino]acetic acid, is a modified fatty acid belonging to the N-acyl sarcosinate class of surfactants.[1] It is synthesized from stearic acid, a common C18 fatty acid, and sarcosine (N-methylglycine), a natural amino acid derivative.[2][3] This structure confers a unique combination of properties, including excellent foaming, conditioning, and cleansing capabilities, while being notably milder than traditional anionic surfactants like sulfates.[3] Acyl sarcosinates are more soluble in water and less affected by water hardness than common fatty acid soaps.[4]